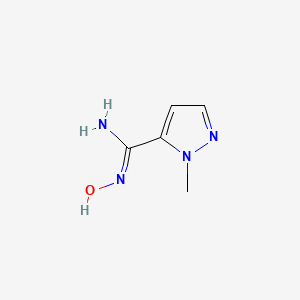
N'-Hydroxy-2-methylpyrazole-3-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, including N’-Hydroxy-2-methylpyrazole-3-carboximidamide, is a topic of interest in organic chemistry. Pyrazoles can act as weak bases or acids, with the strength highly dependent on the nature of their substituent groups . The synthesis of structurally diverse pyrazole derivatives is highly desirable due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .Molecular Structure Analysis
The molecular structure of N’-Hydroxy-2-methylpyrazole-3-carboximidamide consists of a five-membered heteroaromatic ring with two adjacent nitrogen atoms in the annular structure, one pyrrole-type (proton donor) and one pyridine-type (proton acceptor) .Chemical Reactions Analysis
Pyrazole derivatives, including N’-Hydroxy-2-methylpyrazole-3-carboximidamide, are known to participate in a variety of chemical reactions. They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .Scientific Research Applications
Antitumor and Antimicrobial Activities
N'-Hydroxy-2-methylpyrazole-3-carboximidamide derivatives have been synthesized and evaluated for their potential antitumor and antimicrobial activities. These compounds have shown inhibition effects on human breast cell line (MCF-7) and liver carcinoma cell line (HEPG2), comparable to standard treatments like 5-fluorouracil. The antimicrobial activity of some products was also evaluated, indicating their potential as versatile therapeutic agents (Riyadh, 2011).
Anticonvulsant Activity
Another field of application is in the development of anticonvulsant drugs. Derivatives of this compound, such as 3-aminopyrroles and 3-aminopyrazoles, have been synthesized and tested for anticonvulsant activity in various models. These compounds showed considerable activity with a lack of neurotoxicity, suggesting their potential as effective anticonvulsant medications (Unverferth et al., 1998).
Corrosion Inhibition
In the field of materials science, this compound derivatives have been studied for their inhibitory effect on the corrosion of pure iron in acidic media. These compounds are efficient inhibitors, increasing inhibition efficiency with the concentration and acting as mixed-type inhibitors without changing the mechanism of hydrogen evolution. This suggests their application in protecting metals against corrosion (Chetouani et al., 2005).
Soil Nitrification Inhibition
In agricultural chemistry, certain derivatives have been evaluated as soil nitrification inhibitors, showing potential to enhance the efficiency of nitrogen fertilizers by inhibiting the nitrification process. This helps in reducing nitrogen loss and improving nitrogen use efficiency in agricultural practices (McCarty & Bremner, 1990).
Selective Receptor Ligands
From a pharmacological perspective, this compound analogues have been explored as selective ligands for N-methyl-D-aspartic acid (NMDA) receptors. These studies involve designing, synthesizing, and characterizing compounds with selectivity towards NMDA receptors, providing new tools for neurological research and potential therapeutic applications (Clausen et al., 2004).
Properties
IUPAC Name |
N'-hydroxy-2-methylpyrazole-3-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-9-4(2-3-7-9)5(6)8-10/h2-3,10H,1H3,(H2,6,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXAUHUFEFFTLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-bromo-3-methylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2567754.png)
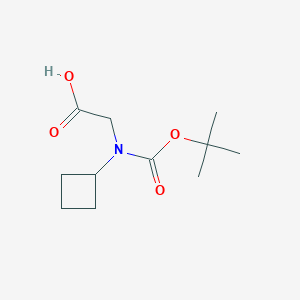
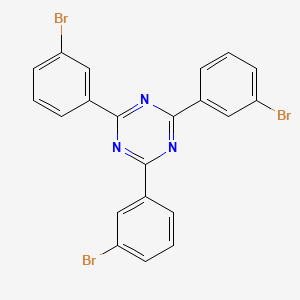
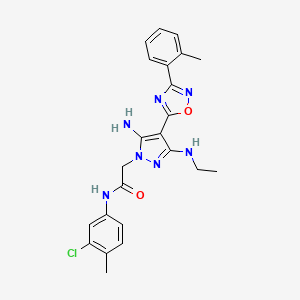
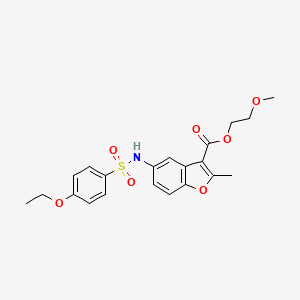
![5-(3-fluoro-4-methylphenyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2567762.png)

![4-(dimethylamino)-2-[2-({[(3-fluorobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]nicotinonitrile](/img/structure/B2567766.png)
![1-((1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol](/img/structure/B2567767.png)
![3-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1-(oxan-4-yl)urea](/img/structure/B2567768.png)

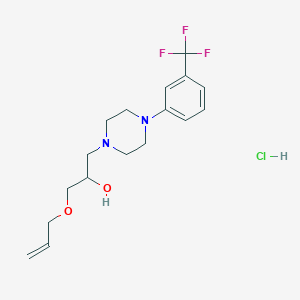
![5-Bromo-2-chloro-3-{3-[(pyridin-4-yl)methoxy]pyrrolidine-1-carbonyl}pyridine](/img/structure/B2567773.png)
![N-(3,4-dimethoxyphenethyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2567775.png)
